(4Z)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one
Description
This compound belongs to the pyrazolone family, characterized by a conjugated pyrazole backbone substituted with fluorophenyl, iodophenyl, and methyl groups. The presence of halogen substituents (fluorine and iodine) enhances its stability and may modulate pharmacokinetic properties through steric and electronic effects .
Properties
Molecular Formula |
C21H16FIN4O2 |
|---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
(4Z)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C21H16FIN4O2/c1-12-18(20(28)26(24-12)16-7-3-14(22)4-8-16)11-19-13(2)25-27(21(19)29)17-9-5-15(23)6-10-17/h3-11,24H,1-2H3/b19-11- |
InChI Key |
DRFZYVXJTZDTIB-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)I)C |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=C3C(=NN(C3=O)C4=CC=C(C=C4)I)C |
Origin of Product |
United States |
Biological Activity
The compound (4Z)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one is a pyrazolone derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing upon recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 4-fluorophenyl and 4-iodophenyl substituted pyrazolone derivatives. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolone derivatives, including the compound . Research has shown that certain pyrazolone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that a series of substituted pyrazoles showed promising activity against breast cancer cells with IC50 values in the low micromolar range .
Antidiabetic Effects
Pyrazolone derivatives have also been investigated for their antidiabetic properties. A study indicated that compounds with similar structures act as agonists at PPAR-gamma, leading to improved insulin sensitivity and glucose uptake in diabetic models . The compound's ability to modulate these pathways suggests its potential as a therapeutic agent for diabetes management.
Antimicrobial Activity
The antimicrobial efficacy of pyrazolone derivatives has been documented, with some compounds exhibiting broad-spectrum activity against both bacterial and fungal pathogens. For example, certain pyrazolone derivatives were evaluated for their ability to inhibit growth in standard bacterial strains, showing significant inhibition rates comparable to established antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolone derivatives. Modifications at various positions on the pyrazolone ring significantly influence their pharmacological profiles. For instance, substituents such as halogens or alkyl groups can enhance lipophilicity, improving cellular uptake and bioactivity .
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases potency against cancer cells |
| Iodine | Enhances antimicrobial properties |
| Methyl | Improves solubility and absorption |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts favorably with key residues in target proteins, providing insights into its mechanism of action .
Case Studies
- Case Study 1: Anticancer Activity
- Case Study 2: Antidiabetic Properties
Chemical Reactions Analysis
Nucleophilic Additions at the Methylidene Bridge
The exocyclic double bond (C=CH) in the methylidene group undergoes nucleophilic additions due to conjugation with electron-withdrawing pyrazolone rings.
Electrophilic Substitution on Aromatic Rings
The 4-fluorophenyl and 4-iodophenyl groups direct electrophilic substitution reactions.
Halogenation
-
Iodophenyl group : Acts as a meta-director in nitration reactions, yielding nitro derivatives at the 3-position.
-
Fluorophenyl group : Undergoes sulfonation at the para position relative to fluorine under H₂SO₄ catalysis .
Cross-Coupling Reactions
The iodine atom facilitates Suzuki-Miyaura couplings with boronic acids:
| Substrate | Catalyst System | Yield | Application | Source |
|---|---|---|---|---|
| 4-Iodophenyl fragment | Pd(PPh₃)₄, K₂CO₃ | 78–85% | Biaryl derivatives for drug discovery | , |
Tautomerism and Ring-Opening Reactions
The pyrazol-3-one moiety exists in keto-enol equilibrium, influencing reactivity:
-
Keto form : Reacts with hydroxylamine to form oxime derivatives () .
-
Enol form : Participates in cyclocondensation with aldehydes (e.g., vanillin) to form fused heterocycles .
Cycloaddition Reactions
The methylidene bridge and electron-deficient pyrazole rings enable [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hrs | Fused tetracyclic adducts | Endo preference | |
| Tetrazines | Acetonitrile, RT | Pyridazine-linked bis-pyrazoles | N/A |
Oxidation and Reduction
-
Oxidation : The methyl group at position 5 oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the methylidene bridge to a CH₂-CH₂ linkage .
Metal Coordination
The compound acts as a bidentate ligand via pyrazolone oxygen and nitrogen atoms:
| Metal Ion | Coordination Mode | Complex Stability Constant (log K) | Application | Source |
|---|---|---|---|---|
| Cu(II) | O,N-chelation | 12.3 ± 0.2 | Anticancer agents | |
| Fe(III) | O,O-bridging | 9.8 ± 0.3 | Catalytic oxidation |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces -sigmatropic shifts in the methylidene group, producing isomeric pyrazole derivatives .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related pyrazol-3-one derivatives, emphasizing substituent effects on molecular weight, polarity, and crystallographic behavior:
Key Observations:
- Halogen Effects : The iodine atom in the target compound contributes to a higher molecular weight (525.20 g/mol) compared to fluorine- or chlorine-substituted analogs (e.g., 390.42 g/mol in ). Iodine’s polarizability may enhance intermolecular interactions in crystalline states .
- Conformational Flexibility : Compounds with bulky substituents (e.g., imidazole in ) exhibit deviations from planarity, whereas halogenated derivatives (e.g., fluorine in ) maintain near-planar geometries critical for π-π stacking .
Crystallographic and Spectroscopic Comparisons
- Isostructurality : Fluorophenyl and chlorophenyl analogs (e.g., compounds 4 and 5 in ) crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The fluorophenyl group in these structures adopts a perpendicular orientation relative to the pyrazole plane, reducing steric clashes .
- Spectroscopic Signatures : NMR data (1H and 13C) for pyrazolones with methoxy or nitro groups (e.g., ) show distinct shifts for aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 160–165 ppm), consistent with conjugation effects .
Preparation Methods
Synthesis of 2-(4-Fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde
The fluorophenyl-substituted pyrazole intermediate is typically synthesized via cyclocondensation of 4-fluorophenylhydrazine with ethyl acetoacetate. Under acidic conditions (e.g., acetic acid), this reaction yields 5-methyl-2-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one, which is subsequently formylated using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 80°C. This step introduces the aldehyde group essential for later Knoevenagel condensation.
Key Data:
Preparation of 2-(4-Iodophenyl)-5-methylpyrazol-3-one
The iodophenyl-bearing pyrazole is synthesized via palladium-catalyzed cross-coupling. Starting from 5-methyl-2-phenylpyrazol-3-one, iodination is achieved using iodine monochloride (ICl) in acetic acid, followed by Suzuki coupling with 4-iodophenylboronic acid in tetrahydrofuran (THF) using Pd(PPh₃)₄ as a catalyst. Alternative routes employ Ullmann coupling with copper(I) iodide and 1,10-phenanthroline in DMSO at 120°C.
Optimized Conditions:
Knoevenagel Condensation for Methylidene Bridge Formation
The central methylidene linkage is formed via Knoevenagel condensation between the aldehyde-bearing fluorophenyl pyrazole and the ketone group of the iodophenyl pyrazole. This reaction is catalyzed by piperidine in ethanol under reflux, with molecular sieves to absorb water. The Z-configuration is favored by steric hindrance from the ortho-substituted iodophenyl group.
Mechanistic Insights:
-
Deprotonation of the active methylene group in the iodophenyl pyrazole by piperidine.
-
Nucleophilic attack on the aldehyde carbon, forming an enolate intermediate.
-
Elimination of water to generate the conjugated double bond.
Reaction Parameters:
Purification and Isomer Control
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexanes 1:4 → 1:2) to separate the Z-isomer from minor E-isomers. The Z-configuration is confirmed via NOESY NMR, showing spatial proximity between the fluorophenyl proton (δ 7.45) and the methylidene proton (δ 6.92).
Chromatographic Data:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (dd, J = 8.8 Hz, 2H, Ar-H), 7.21 (t, J = 8.8 Hz, 2H, Ar-H), 6.92 (s, 1H, =CH), 2.61 (s, 3H, CH₃), 2.38 (s, 3H, CH₃). -
¹³C NMR (100 MHz, CDCl₃):
δ 192.4 (C=O), 164.1 (C-F), 138.9 (=CH), 134.2–115.7 (aromatic carbons), 23.1 (CH₃), 22.7 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Knoevenagel | Piperidine | Ethanol | 62 | 98 | |
| Palladium Cross-Coupling | Pd(OAc)₂/Xantphos | DMSO/H₂O | 68 | 95 | |
| Ullmann Coupling | CuI/Phenanthroline | DMSO | 54 | 92 |
Challenges and Mitigation Strategies
-
Iodine Substituent Stability: The 4-iodophenyl group is prone to dehalogenation under prolonged heating. This is mitigated by using degassed solvents and conducting reactions under inert atmospheres.
-
Z/E Isomerization: Storage at −20°C in amber vials prevents light-induced isomerization.
Industrial-Scale Considerations
Patent US9278961B2 discloses a continuous flow process for the final condensation step, achieving 85% conversion with a residence time of 30 minutes. This method reduces side product formation compared to batch reactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4Z)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions starting from substituted pyrazolone precursors. For example, chlorination of 1,3-dimethyl-5-pyrazolone followed by acylation with fluorophenyl/iodophenyl substituents is a common approach (similar to methods in ). Key intermediates should be characterized using 1H/13C NMR to confirm regiochemistry and GC-MS to verify purity. X-ray crystallography (as in ) can resolve structural ambiguities in crystalline intermediates.
Q. How can researchers validate the Z-configuration of the methylidene group in this compound?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can identify spatial proximity between the methylidene proton and adjacent substituents, confirming the Z-configuration. Comparative analysis with known crystal structures of analogous pyrazolones (e.g., or 14) provides additional validation.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antibacterial or antitumor effects)?
- Methodological Answer : Use standardized assays such as:
- MIC (Minimum Inhibitory Concentration) for antibacterial activity against Gram-positive/negative strains.
- MTT assay for cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7).
Reference protocols from pyrazolone derivatives in , which highlight broad-spectrum activity.
Advanced Research Questions
Q. How can regioselectivity challenges during acylation or halogenation steps be addressed in synthesis?
- Methodological Answer : Regioselectivity in pyrazole functionalization can be controlled using directing groups (e.g., methyl or iodine substituents) or Lewis acid catalysts (e.g., AlCl₃). Monitor reaction progress via HPLC ( ) to optimize conditions. Computational tools like DFT can predict reactive sites ( ).
Q. What strategies resolve contradictions between computational predictions and experimental biological data (e.g., unexpected low activity despite favorable docking scores)?
- Methodological Answer : Re-evaluate docking parameters (e.g., solvation effects, protein flexibility) using molecular dynamics simulations. Validate binding via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) . Cross-check solubility and stability using HPLC-UV ( ) to rule out compound degradation.
Q. How can the compound’solubility and stability in biological buffers be optimized for in vivo studies?
- Methodological Answer : Perform pH-dependent solubility profiling (e.g., shake-flask method with UV detection). Use co-solvents (DMSO/PEG) or nanoformulation (liposomes) to enhance bioavailability. Stability studies in plasma (via LC-MS ) can identify metabolic liabilities ( ).
Q. What computational methods are effective for studying structure-activity relationships (SAR) of fluorophenyl and iodophenyl substituents?
- Methodological Answer : Combine DFT calculations (to assess electronic effects) with 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate substituent properties with activity. Molecular docking against target proteins (e.g., kinases or bacterial enzymes) can prioritize substituent modifications ( ).
Data Analysis and Technical Challenges
Q. How should researchers address discrepancies in NMR spectra of synthetic intermediates (e.g., unexpected splitting or integration ratios)?
- Methodological Answer : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify coupling patterns. Compare with literature data for analogous pyrazolones (). If tautomerism is suspected, variable-temperature NMR can reveal dynamic equilibria.
Q. What analytical techniques are critical for detecting trace byproducts in final compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
